
3-(2-(Methylsulfonyl)ethoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Methylsulfonyl)ethoxy)azetidine is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.23 g/mol . It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane. The presence of the azetidine ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-(Methylsulfonyl)ethoxy)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
Industrial production of azetidines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Methylsulfonyl)ethoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
3-(2-(Methylsulfonyl)ethoxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its unique reactivity and stability.
Biology: The compound’s structural features make it a potential candidate for studying biological processes and interactions.
Industry: The compound is used in the development of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-(Methylsulfonyl)ethoxy)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and the presence of the nitrogen atom make it reactive towards various biological targets. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine with similar ring strain and reactivity.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity profiles.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different stability.
Uniqueness
3-(2-(Methylsulfonyl)ethoxy)azetidine is unique due to its specific functional groups and the presence of the sulfonyl group, which imparts distinct chemical properties. Its reactivity and stability make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H13NO3S |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
3-(2-methylsulfonylethoxy)azetidine |
InChI |
InChI=1S/C6H13NO3S/c1-11(8,9)3-2-10-6-4-7-5-6/h6-7H,2-5H2,1H3 |
Clave InChI |
KQYLQOYURYZICN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCOC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13629000.png)
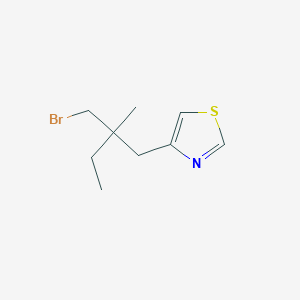
![(3AR,6aS)-6a-ethoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B13629006.png)
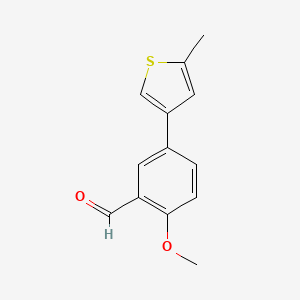
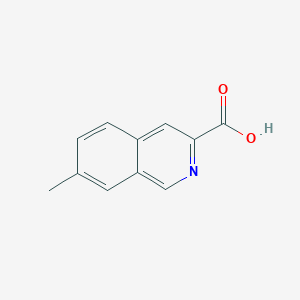
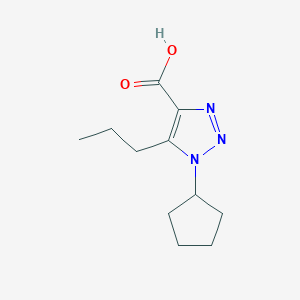
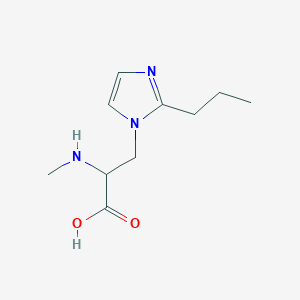
![1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one](/img/structure/B13629043.png)
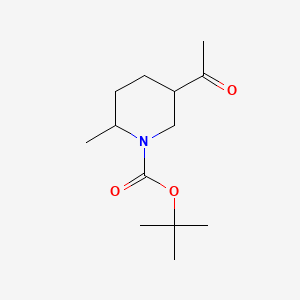


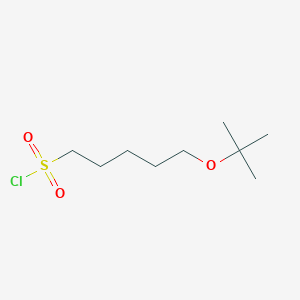

![3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13629068.png)
